
1,5-bis(3-méthylphényl)tétrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methylphenyl)-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of two 3-methylphenyl groups attached to the tetrazole ring
Applications De Recherche Scientifique
Bis(3-methylphenyl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and organic semiconductors, due to its unique electronic properties.
Mécanisme D'action
Target of Action
1,5-bis(3-methylphenyl)tetrazole, also known as 1,5-bis(3-methylphenyl)-1H-1,2,3,4-tetraazole, is a nitrogen-rich heterocycle Tetrazoles in general are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This allows them to interact with a variety of biological targets, particularly in receptor-ligand interactions .
Mode of Action
The mode of action of 1,5-bis(3-methylphenyl)tetrazole involves its interaction with its targets. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This interaction can result in changes in the function or activity of the target, leading to the observed biological effects.
Biochemical Pathways
Tetrazoles in general have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These activities suggest that 1,5-bis(3-methylphenyl)tetrazole may affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 1,5-bis(3-methylphenyl)tetrazole may have good bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-methylphenyl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methylphenylhydrazine with nitriles in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained around 80-100°C. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of bis(3-methylphenyl)-1H-1,2,3,4-tetrazole can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of high-quality bis(3-methylphenyl)-1H-1,2,3,4-tetrazole.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-methylphenyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted tetrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized tetrazole derivatives, reduced tetrazole derivatives, and various substituted tetrazole compounds, depending on the reagents and conditions used.
Comparaison Avec Des Composés Similaires
Bis(3-methylphenyl)-1H-1,2,3,4-tetrazole can be compared with other similar compounds, such as:
Bis(3-methylphenyl)-1H-1,2,3-triazole: Similar structure but with one less nitrogen atom in the ring.
Bis(3-methylphenyl)-1H-1,2,4-triazole: Different arrangement of nitrogen atoms in the ring.
Bis(3-methylphenyl)-1H-1,2,3,5-tetrazole: Different position of nitrogen atoms in the ring.
The uniqueness of bis(3-methylphenyl)-1H-1,2,3,4-tetrazole lies in its specific arrangement of nitrogen atoms in the tetrazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1,5-bis(3-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-11-5-3-7-13(9-11)15-16-17-18-19(15)14-8-4-6-12(2)10-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPPILNCXAAWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=NN2C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
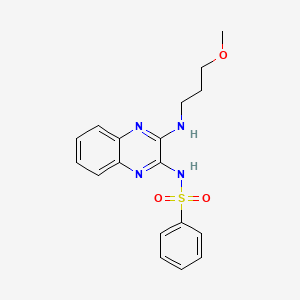
![2-Chloro-N-[1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethyl]propanamide](/img/structure/B2554537.png)
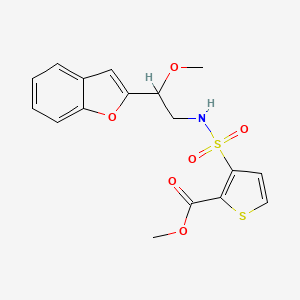

![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2554541.png)
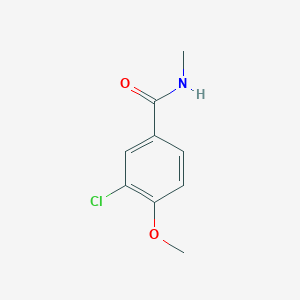
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2554543.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2554544.png)
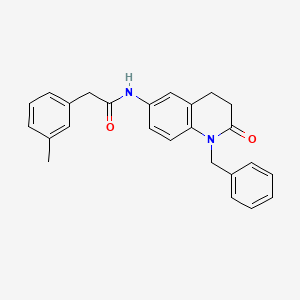
![N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)propyl]prop-2-enamide](/img/structure/B2554550.png)
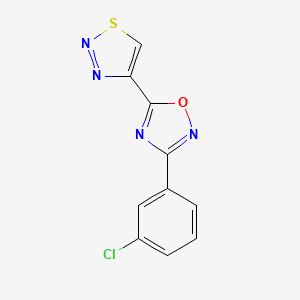
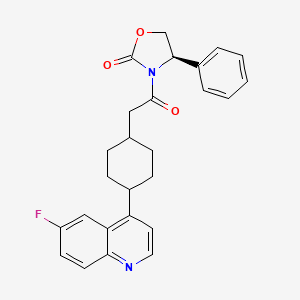
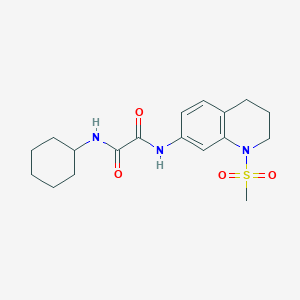
![3-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2554559.png)
